molecular formula C13H15ClFN3O B2567935 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 2251054-22-3

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No. B2567935
CAS RN: 2251054-22-3
M. Wt: 283.73
InChI Key: IGAKKLUBDXRWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as FST-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FST-100 is a spirocyclic compound that belongs to the class of triazaspirodecane derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Receptor Agonism and Antagonism

Studies have focused on the development and characterization of derivatives related to "2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride" for their potential roles as receptor agonists or antagonists. For example, compounds have been synthesized to target the ORL1 (orphanin FQ/nociceptin) receptor, showing high affinity and selectivity, and behaving as full agonists in biochemical assays (Röver et al., 2000). Similarly, other research has examined compounds for their antipsychotic profiles, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).

Anticonvulsant Activity

Another area of research involves the synthesis of fluorinated derivatives to evaluate their anticonvulsant activities. These studies have identified certain compounds with significant efficacy in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating their potential in treating seizure disorders (Obniska et al., 2006).

Neurokinin-1 Receptor Antagonism

Compounds have also been designed to act as neurokinin-1 (NK1) receptor antagonists, with potential applications in managing emesis and depression. These compounds exhibit high affinity, oral activity, and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001).

Tachykinin NK2 Receptor Antagonism

Research into the synthesis of spiropiperidines has identified compounds with potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings have implications for treating conditions such as bronchoconstriction, highlighting the therapeutic potential of these compounds (Smith et al., 1995).

Anxiolytic-Like Properties

The development of triazaspirodecanone derivatives targeting the orphanin FQ (OFQ) receptor has shown compounds with anxiolytic-like properties. This research opens avenues for novel treatments for anxiety disorders, based on their in vivo efficacy and selectivity (Wichmann et al., 2000).

properties

IUPAC Name

2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZKQUHHMFGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.